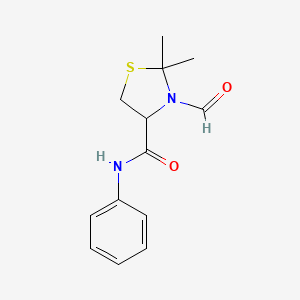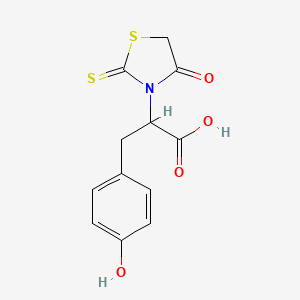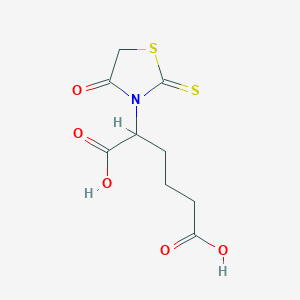![molecular formula C18H20N2O6S B3822950 (4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B3822950.png)
(4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate
Descripción general
Descripción
(4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate is an organic compound with the molecular formula C19H20N2O6 It is characterized by the presence of a nitrophenyl group, a methyl group, and a sulfonylamino group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate typically involves the following steps:
Formation of the Butanoate Backbone: The butanoate backbone is synthesized through esterification reactions involving butanoic acid and appropriate alcohols.
Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through nitration reactions, where a phenyl group is nitrated using nitric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in biochemical pathways.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparación Con Compuestos Similares
- (4-Nitrophenyl) 3-methyl-2-phenylmethoxycarbonylamino-butanoate
- Methyl 2-(4-methylphenylsulfonamido)acetate
Comparison:
- Structural Differences: While similar in having nitrophenyl and sulfonylamino groups, the specific arrangement and additional substituents differ.
- Unique Properties: (4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate is unique in its specific combination of functional groups, which may confer distinct reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for further research and application.
Propiedades
IUPAC Name |
(4-nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-12(2)17(19-27(24,25)16-10-4-13(3)5-11-16)18(21)26-15-8-6-14(7-9-15)20(22)23/h4-12,17,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFKIXZSBQQSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B3822869.png)
![4-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B3822882.png)

![{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B3822896.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B3822902.png)
![2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3822904.png)
![2-[5-(Propan-2-ylamino)pentyl]isoindole-1,3-dione;hydrobromide](/img/structure/B3822917.png)

![3-[2-(1H-benzimidazol-2-yl)ethyl-methylamino]pyrazine-2-carbonitrile](/img/structure/B3822954.png)
![3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N'-[(4-methylphenyl)sulfonyl]propanohydrazide](/img/structure/B3822959.png)

![3-methyl-2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3822970.png)


